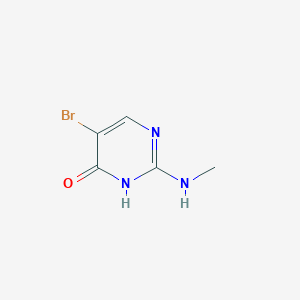

5-Bromo-2-(methylamino)-3,4-dihydropyrimidin-4-one

Description

Propriétés

IUPAC Name |

5-bromo-2-(methylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-7-5-8-2-3(6)4(10)9-5/h2H,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCGTTLRHDDVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-Bromo-2-(methylamino)-3,4-dihydropyrimidin-4-one is a compound that belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular and neurological disorders. The following sections will explore its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

-

Calcium Channel Blocker Activity :

- Compounds with a dihydropyrimidine skeleton, including 5-bromo derivatives, have been shown to exhibit calcium channel blocking (CCB) properties. This is significant for the treatment of hypertension and other cardiovascular diseases. Studies indicate that structural modifications at specific positions can enhance their potency as CCBs .

- Antitumor and Antiviral Properties :

- Neuroprotective Effects :

Structure-Activity Relationships (SAR)

The biological activity of 5-bromo-2-(methylamino)-3,4-dihydropyrimidin-4-one can be influenced by various structural modifications:

- Substituents at the C-2 and C-4 positions : These substitutions can significantly affect the compound's potency and selectivity as a calcium channel blocker. For instance, electron-withdrawing groups at these positions tend to enhance activity .

- Bromine Substitution : The presence of bromine at the C-5 position has been associated with increased stability and bioactivity compared to other halogenated derivatives .

Case Studies

- Hypertensive Models :

- Antiviral Screening :

Synthesis

The synthesis of 5-bromo-2-(methylamino)-3,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from readily available precursors such as urea and malonic acid derivatives. The Biginelli reaction is often employed due to its ability to form dihydropyrimidines efficiently under mild conditions.

Synthetic Route Example

-

Starting Materials :

- Urea

- Acetoacetic ester

- Aldehyde (e.g., benzaldehyde)

-

Reaction Conditions :

- The reaction is usually conducted in an acid catalyst environment (e.g., hydrochloric acid) at elevated temperatures.

-

Final Product Isolation :

- After completion of the reaction, products are typically purified through recrystallization or chromatography.

Applications De Recherche Scientifique

Pharmacological Properties

5-Bromo-2-(methylamino)-3,4-dihydropyrimidin-4-one exhibits various pharmacological properties that make it a valuable candidate in drug development:

- Antioxidant Activity : Research has demonstrated that derivatives of dihydropyrimidinones can act as effective antioxidants. The presence of functional groups such as -OH and -OCH₃ enhances their radical scavenging abilities, contributing to their potential in preventing oxidative stress-related diseases .

- Antitumor Activity : Compounds in the Biginelli class have shown promising results in anticancer studies. For instance, synthesized derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antibacterial and Antifungal Properties : Some studies indicate that these compounds possess antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains of bacteria and fungi .

Table 1: Synthesis Overview

| Step | Reaction Components | Conditions |

|---|---|---|

| 1 | Aromatic aldehyde + Urea + β-keto ester | Reflux in ethanol |

| 2 | Cyclization to form dihydropyrimidinone | Heat under acidic conditions |

| 3 | Purification via recrystallization | Solvent extraction |

Case Studies

Several case studies have highlighted the applications of 5-Bromo-2-(methylamino)-3,4-dihydropyrimidin-4-one:

- Study on Antioxidant Potency : A recent study evaluated a series of synthesized Biginelli derivatives for their antioxidant activity using DPPH and ABTS assays. The results indicated that compounds with hydroxyl substitutions exhibited superior scavenging ability compared to those without such groups .

- Anticancer Evaluation : Another research effort focused on assessing the anticancer properties of various dihydropyrimidinone derivatives through molecular docking studies. The findings suggested that specific structural modifications could enhance binding affinity to cancer-related targets, indicating potential for therapeutic development .

Comparaison Avec Des Composés Similaires

Key Observations :

- Bromine at position 5 is a common feature in analogs like and , suggesting its role in stabilizing intermediates during synthesis or directing electrophilic substitution.

- Methylamino vs. Cyclobutylmethyl/Oxadiazolylmethyl: The methylamino group (small, polar) contrasts with bulkier substituents (e.g., cyclobutylmethyl ), which may hinder crystal packing or membrane permeability.

- Planarity : Pyrimidine rings in brominated analogs (e.g., ) are typically planar, favoring stacking interactions in supramolecular assemblies.

Key Observations :

- Biginelli reactions (e.g., ) are efficient for unsubstituted dihydropyrimidinones but may require modified conditions for brominated analogs.

- Nucleophilic aromatic substitution (SNAr) is critical for introducing amino groups at position 2, as seen in and inferred for the target compound.

- Low yields in cinnamoyl derivatives highlight challenges in sterically hindered systems.

Méthodes De Préparation

One-Pot BF3·MeCN Catalyzed Solvent-Free Synthesis

A notable preparation method involves a solvent-free, one-pot reaction catalyzed by BF3·MeCN. This method couples three components:

- An aryl aldehyde (substituted benzaldehydes),

- A β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate),

- Urea or thiourea.

The reaction is conducted at 90°C with 10 mol% BF3·MeCN catalyst, typically completing within 20 minutes and yielding 3,4-dihydropyrimidin-2-one derivatives in yields up to 97% (Table 1).

| Solvent Condition | Time (min) | Yield (%) |

|---|---|---|

| Ethanol (reflux) | 60 | 90 |

| Water (reflux) | 130 | 85 |

| Water:Ethanol (1:1) | 120 | 88 |

| Methanol (reflux) | 90 | 88 |

| Acetonitrile (reflux) | 35 | 92 |

| Solvent-Free (90°C) | 20 | 97 |

Table 1: Solvent optimization for the synthesis of 3,4-dihydropyrimidin-2-one catalyzed by BF3·MeCN.

Catalyst loading optimization revealed that 10 mol% BF3·MeCN is optimal, balancing reaction rate and yield (Table 2).

| Catalyst Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|

| 5 | 35 | 85 |

| 10 | 20 | 97 |

| 15 | 15 | 95 |

| 20 | 15 | 95 |

| 25 | 15 | 95 |

Table 2: Catalyst optimization for the one-pot synthesis of 3,4-dihydropyrimidin-2-one derivatives.

Scope and Generality of the Method

The BF3·MeCN catalyzed solvent-free method is versatile. It tolerates various aromatic aldehydes bearing electron-donating and electron-withdrawing groups, as well as different β-ketoesters and urea or thiourea. The products, including 3,4-dihydropyrimidin-2-ones and their sulfur analogs (2-thiones), are obtained in good to excellent yields (91-99%) with melting points consistent with literature values (Table 3).

| Entry | Aldehyde Substituent | β-Ketoester | Product Type | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | Phenyl (C6H5) | Ethyl acetoacetate (EAA) | 3,4-Dihydropyrimidin-2-one | 97 | 203-204 |

| 2 | 3-Nitrophenyl (m-NO2C6H4) | EAA | 3,4-Dihydropyrimidin-2-one | 94 | 226-227 |

| 3 | 4-Hydroxyphenyl (p-HOC6H4) | EAA | 3,4-Dihydropyrimidin-2-one | 99 | 223-226 |

| 4 | 4-Chlorophenyl (p-ClC6H4) | EAA | 3,4-Dihydropyrimidin-2-one | 95 | 208-210 |

| 5 | Phenyl (C6H5) | Methyl acetoacetate (MAA) | 3,4-Dihydropyrimidin-2-one | 92 | 211-213 |

| 6 | Phenyl (C6H5) | EAA | 3,4-Dihydropyrimidine-2-thione | 99 | 206-208 |

Table 3: Representative yields and melting points of synthesized 3,4-dihydropyrimidin-2-one and 2-thione derivatives.

Specific Preparation of 5-Bromo-2-(methylamino)-3,4-dihydropyrimidin-4-one

While the above method outlines a general strategy for 3,4-dihydropyrimidin-2-one derivatives, the specific preparation of 5-bromo substituted compounds with a methylamino group at position 2 requires additional steps:

Bromination : Introduction of the bromine atom at the 5-position can be achieved by electrophilic bromination of the dihydropyrimidinone core using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

Methylamino Substitution : The 2-position methylamino group can be introduced by starting with methyl-substituted urea derivatives or by post-synthetic amination of the 2-position keto group.

A plausible synthetic route involves:

Performing the BF3·MeCN catalyzed one-pot condensation of an appropriate aryl aldehyde, β-ketoester, and methylurea to yield 2-(methylamino)-3,4-dihydropyrimidin-4-one.

Subsequent selective bromination at the 5-position of the dihydropyrimidinone ring.

This approach leverages the efficiency of the multicomponent reaction for core formation, followed by regioselective functionalization.

Experimental Notes and Characterization

The reaction progress is monitored by thin-layer chromatography (TLC) using dichloromethane:methanol (9:1) as the mobile phase.

The crude product is precipitated by pouring the reaction mixture into ice water and purified by recrystallization from ethanol.

Characterization of the products is done by IR spectroscopy, $$ ^1H $$ and $$ ^{13}C $$ NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Melting points are consistent with literature data, confirming the identity of synthesized compounds.

Summary Table of Preparation Parameters for 5-Bromo-2-(methylamino)-3,4-dihydropyrimidin-4-one

| Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| 1 | Aromatic aldehyde + β-ketoester + methylurea + BF3·MeCN (10 mol%) | One-pot condensation | Formation of 2-(methylamino)-3,4-dihydropyrimidin-4-one core; solvent-free, 90°C, 20 min; high yield (~97%) |

| 2 | Brominating agent (e.g., NBS) | Electrophilic bromination | Introduction of bromine at 5-position; reaction conditions optimized for regioselectivity |

| 3 | Purification by recrystallization | Product isolation | Pure 5-bromo-2-(methylamino)-3,4-dihydropyrimidin-4-one obtained |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.